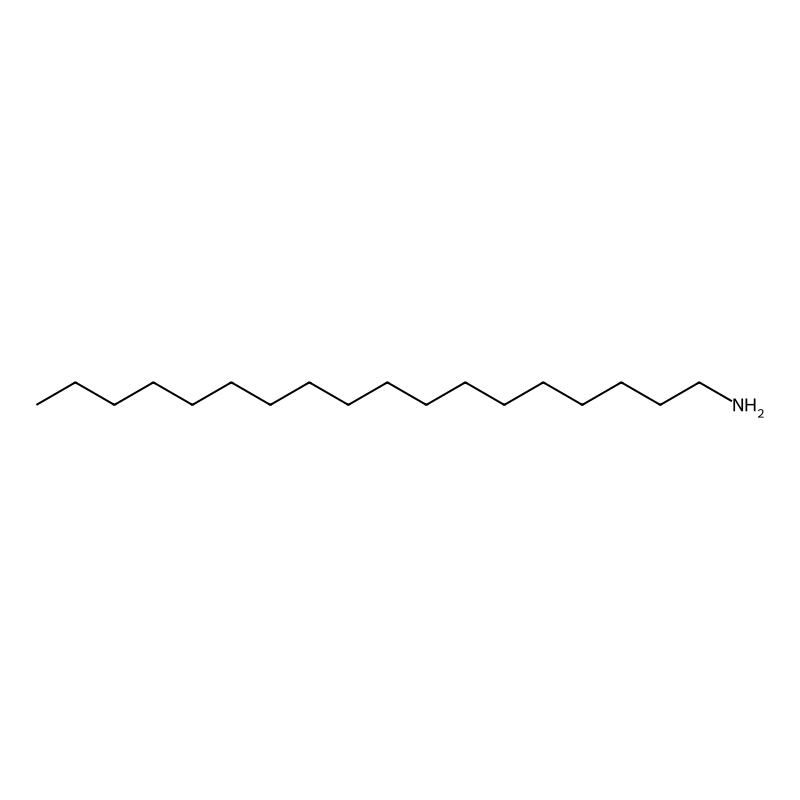

Octadecylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone

Solubility in water: very poo

Synonyms

Canonical SMILES

Organic Synthesis:

Octadecylamine (ODA) is an organic molecule with a long hydrocarbon chain and an amine group. This combination of properties makes it a valuable intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: ODA can be used to create fatty acid conjugates of drugs, which can improve their solubility and delivery properties []. For instance, research has explored using ODA to deliver the anti-cancer drug 5-fluorouracil (5-FU) more effectively [].

- Dyes and pigments: ODA can be used as a starting material for the synthesis of dyes and pigments with specific properties [].

Material Science:

Due to its amphiphilic nature (having both water-loving and water-hating parts), ODA is useful in various material science applications:

- Thin films and coatings: ODA can self-assemble into thin films with specific properties, making it applicable in areas like organic electronics and corrosion protection [].

- Nanoparticles: ODA can be used to modify the surface of nanoparticles, affecting their stability, dispersibility, and functionality in various applications [].

Environmental Science:

ODA's ability to interact with specific molecules makes it relevant in environmental research:

- Adsorbent for CO2 capture: Studies have explored using ODA-modified materials to capture carbon dioxide (CO2) from emissions, potentially contributing to greenhouse gas mitigation efforts [].

- Pollutant detection: ODA can be used in sensors for detecting specific pollutants in water or air samples, although further research is ongoing in this area [].

- Origin: Octadecylamine can be derived from natural sources like animal fats or vegetable oils, or it can be synthesized in a lab [].

- Significance in Scientific Research: Octadecylamine's applications in scientific research stem from its chemical properties, particularly its amphiphilic nature. This means it has a polar (water-loving) head group (the amine) and a non-polar (water-fearing) tail (the hydrocarbon chain). This allows it to interact with both water and organic substances [].

Molecular Structure Analysis

- Key features: The key features of octadecylamine's structure are the 18-carbon alkyl chain (hydrophobic tail) and the terminal amine group (hydrophilic head) [].

- Notable aspects: The long carbon chain gives octadecylamine its hydrophobic character, while the amine group allows it to form ionic bonds and interact with charged molecules [].

Chemical Reactions Analysis

- Synthesis: There are various methods for synthesizing octadecylamine, but one common method involves the reaction between octadecene (a long-chain alkene) and ammonia (NH₃) [].

Physical And Chemical Properties Analysis

The biological activity of octadecylamine includes its potential irritant effects on human skin and mucous membranes. While its toxicity is lower than that of low-grade amines, it can still cause sensitization reactions in some individuals upon contact . Studies have indicated that octadecylamine can influence cellular interactions and may play a role in enhancing the stability of certain formulations used in pharmaceuticals and cosmetics .

Octadecylamine can be synthesized through several methods:

- Ammoniation of Stearic Acid: Stearic acid can undergo ammoniation followed by hydrogenation to produce octadecylamine.

- Reaction with Stearyl Chloride: Another common method involves the reaction of stearyl chloride with ammonia, resulting in the formation of octadecylamine along with ammonium chloride as a byproduct .

- Laboratory Synthesis: In laboratory settings, octadecylamine can be prepared by refluxing octadecyl nitrile with sodium metal followed by treatment with hydrochloric acid to obtain octadecylamine hydrochloride .

Octadecylamine has diverse applications across various industries:

- Surfactant: It is utilized in emulsion polymerization processes where it acts as a surfactant, stabilizing emulsions and contributing to the formation of polymer particles .

- Corrosion Inhibitor: The compound serves as a corrosion inhibitor for metal surfaces, protecting them from degradation .

- Intermediates for Organic Synthesis: It is employed in the production of cationic grease thickeners, pesticides, asphalt emulsifiers, fabric softeners, wetting agents, biocides, and color formers for photographic applications .

- Non-Ionic Antistatic Agent: Octadecylamine is used as an antistatic agent in polymers like polypropylene and polystyrene .

Research indicates that octadecylamine interacts with various substances during chemical processes. For example, it may be incompatible with isocyanates, halogenated organics, and peroxides . Its ability to form stable monolayers at interfaces has been studied using vibrational sum frequency spectroscopy techniques, highlighting its potential applications in surface chemistry and materials science .

Several compounds share structural similarities with octadecylamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Hexadecylamine | Shorter carbon chain; used primarily in surfactants. | |

| Dodecylamine | Even shorter chain; widely used as an emulsifier. | |

| Tetradecanamine | Intermediate chain length; used in lubricants. | |

| Stearamide | Amide derivative; used as a lubricant and emulsifier. |

Octadecylamine stands out due to its longer carbon chain compared to hexadecylamine and dodecylamine, which contributes to its unique surfactant properties and applications in various formulations. Its ability to act as both a surfactant and a corrosion inhibitor further differentiates it from similar compounds.

Carbon Dioxide Capture Mechanisms via Octadecylamine-Modified Silica Gel Adsorbents

Octadecylamine has emerged as a significant modifier for enhancing carbon dioxide capture capacity in silica gel adsorbents through specific chemical and physical interactions [1] [2] [3]. The modification process involves wet impregnation of porous silica gel surfaces with octadecylamine, creating a heterogeneous adsorbent system that demonstrates superior carbon dioxide uptake compared to unmodified silica gel materials [1] [2].

The carbon dioxide capture mechanism operates through both physisorption and chemisorption processes when octadecylamine interacts with carbon dioxide molecules [3] [4]. Research has demonstrated that octadecylamine molecules with their long straight-chain fatty amine structure interact with carbon dioxide through the formation of carbamate species, where the primary amine group of octadecylamine reacts with carbon dioxide molecules to form stable adsorption complexes [5] [4]. This mechanism is particularly effective because octadecylamine provides nucleophilic sites that facilitate carbon dioxide binding through Lewis acid-base interactions [4].

Experimental investigations have revealed that the optimal octadecylamine loading significantly influences carbon dioxide adsorption performance [1] [3]. Studies show that twenty-five weight percent octadecylamine supported on silica gel achieves the highest carbon dioxide uptake of 2.45 weight percent carbon dioxide per adsorbent, representing a thirty-two percent improvement over pure silica gel which only adsorbs 1.85 weight percent carbon dioxide per adsorbent [3]. However, lower loadings of five weight percent octadecylamine actually decrease adsorption capacity to 1.10 weight percent due to pore blockage effects that hinder physisorption between carbon dioxide and silica gel [1] [3].

Carbon Dioxide Adsorption Performance Data

| Adsorbent | Carbon Dioxide Adsorption Capacity (wt% CO₂/adsorbent) | Carbon Dioxide Adsorption Capacity (mmol/g) |

|---|---|---|

| Pure Silica Gel | 1.85 | 0.42 |

| 5 wt% Octadecylamine/Silica Gel | 1.10 | 0.25 |

| 15 wt% Octadecylamine/Silica Gel | 1.79 | 0.41 |

| 25 wt% Octadecylamine/Silica Gel | 2.45 | 0.56 |

| 35 wt% Octadecylamine/Silica Gel | Higher than 25% | >0.56 |

The surface modification process involves heat treatment of silica gel at temperatures ranging from 100°C to 600°C before octadecylamine impregnation [2] [6]. X-ray diffraction analysis reveals that heat treatment at 600°C provides optimal conditions for octadecylamine dispersion and interaction with the silica gel surface [2] [6]. The characterization studies demonstrate increasing crystalline octadecylamine intensity with higher amine loading percentages, confirming successful surface modification and dispersion [2] [6].

The enhanced carbon dioxide capture performance stems from the unique pore structure modifications induced by octadecylamine loading [3]. Twenty-five weight percent octadecylamine loading creates optimal pore dimensions that facilitate stronger carbon dioxide-octadecylamine interactions within the silica gel pore surfaces [3]. The combination of reduced pore volume and appropriate pore width contributes to enhanced adsorption capacity through improved molecular interactions [3].

Surface analysis using X-ray photoelectron spectroscopy confirms the presence of octadecylammonium chloride species on modified silica gel surfaces, indicating successful chemical interaction between octadecylamine and atmospheric carbon dioxide during the preparation process [3]. This demonstrates the reactive nature of octadecylamine toward carbon dioxide and supports the proposed chemisorption mechanism [3].

Catalytic Degradation Pathways Using Iron Manganese Layered Double Hydroxide and Peroxymonosulfate Activation Systems

Iron manganese layered double hydroxide serves as an effective heterogeneous catalyst for activating peroxymonosulfate in the degradation of octadecylamine as an organic pollutant [7]. The catalyst fabrication involves coprecipitation processes that create layered double hydroxide structures with optimal iron and manganese ratios for peroxymonosulfate activation [7] [8].

The catalytic degradation mechanism operates through the generation of sulfate radicals and hydroxyl radicals as primary reactive species [7] [9]. Iron manganese layered double hydroxide activates peroxymonosulfate through electron transfer processes involving iron and manganese species in multiple oxidation states [9] [10]. The degradation experiments demonstrate that iron manganese layered double hydroxide achieves eighty-five percent removal of octadecylamine at ten milligrams per liter concentration within twenty-five minutes, significantly outperforming pure peroxymonosulfate systems [7].

Catalytic Degradation Performance Parameters

| Parameter | Value/Result |

|---|---|

| Degradation Efficiency | 85% removal |

| Reaction Time | 25 minutes |

| Octadecylamine Concentration | 10 mg/L |

| Primary Radicals | Sulfate radicals and hydroxyl radicals |

| Catalyst Stability | Good stability with minimal metal leaching |

The radical identification experiments confirm that both sulfate radicals and hydroxyl radicals participate as primary oxidizing species in the octadecylamine degradation process [7]. Electron paramagnetic resonance spectroscopy and radical scavenging studies demonstrate the involvement of these reactive oxygen species in breaking down the octadecylamine molecular structure [7] [9].

The degradation pathway involves the stepwise oxidation of the octadecylamine carbon chain through radical attack mechanisms [7]. Gas chromatography-mass spectrometry analysis reveals the formation of intermediate degradation products that progressively break down into smaller molecular fragments [7]. The proposed degradation mechanism involves initial radical attack on the amine functional group followed by sequential carbon chain cleavage [7].

Environmental factors significantly influence the catalytic degradation performance [7]. Natural organic matter, nitrate ions, and carbonate ions exhibit negative effects on octadecylamine degradation efficiency, while chloride ions promote the degradation process [7]. The catalyst demonstrates excellent reusability with minimal activity loss over multiple degradation cycles [7].

The iron manganese layered double hydroxide catalyst shows superior performance compared to other layered double hydroxide compositions for peroxymonosulfate activation [8] [11]. The synergistic effects between iron and manganese species in the layered structure provide enhanced electron transfer capabilities and radical generation efficiency [9] [10]. X-ray photoelectron spectroscopy analysis reveals the presence of multiple oxidation states of iron and manganese that facilitate continuous redox cycling during peroxymonosulfate activation [9].

Nuclear Reactor Corrosion Mitigation Through Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed insights into the corrosion inhibition mechanism of octadecylamine in nuclear reactor secondary circuit applications [12] [13]. The simulations investigate the diffusion characteristics of corrosive species including water molecules, oxygen molecules, and chloride ions through octadecylamine inhibitor films under pressurized water reactor operating conditions [12] [13].

The simulation methodology employs the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies force field to model the interactions between octadecylamine molecules and corrosive species [13]. The computational models simulate conditions relevant to nuclear reactor secondary circuits with pressures of eight megapascals and temperatures ranging from 298 Kelvin to 413 Kelvin [13].

Molecular Dynamics Simulation Results: Diffusion Coefficients in Octadecylamine Film

| Temperature (K) | Oxygen Diffusion Coefficient (×10⁻⁹ m²/s) | Water Diffusion Coefficient (×10⁻⁹ m²/s) | Chloride Diffusion Coefficient (×10⁻⁹ m²/s) |

|---|---|---|---|

| 298 | 0.57 | 0.14 | 0.026 |

| 323 | 1.49 | 0.54 | 0.077 |

| 348 | 2.75 | 1.02 | 0.095 |

| 373 | 3.31 | 2.43 | 0.180 |

| 398 | 4.18 | 2.93 | 0.260 |

| 413 | 4.69 | 4.41 | 0.390 |

The simulation results reveal that octadecylamine films exhibit markedly different inhibition abilities for various corrosive species [13]. At all temperatures investigated, the diffusion coefficients follow the order of oxygen greater than water greater than chloride ions, with chloride ion diffusion being approximately one order of magnitude slower than the other species [13]. This differential inhibition performance stems from the strong electrostatic interactions between negatively charged chloride ions and octadecylamine molecules, which trap chloride ions within the octadecylamine matrix and significantly impede their diffusion to metal surfaces [13].

The corrosion inhibition mechanism operates through the formation of protective octadecylamine films that create diffusion barriers for corrosive species [13]. The simulation data demonstrate that octadecylamine reduces chloride ion diffusion by 92.8 percent, water molecule diffusion by 57.0 percent, and oxygen molecule diffusion by 36.5 percent compared to diffusion in pure water at 413 Kelvin and eight megapascals [13].

Temperature effects significantly influence the diffusion coefficients of all species within octadecylamine films [13]. Higher temperatures increase the mobility of corrosive species, suggesting that octadecylamine corrosion inhibition effectiveness decreases with increasing temperature while maintaining relative inhibition performance rankings [13]. The molecular dynamics simulations confirm that octadecylamine forms stable protective films that effectively retard corrosive species transport to metal surfaces [13].

The computational validation demonstrates excellent agreement between calculated and experimental diffusion coefficients for water and oxygen in pure water systems, confirming the reliability of molecular dynamics simulation methods for investigating octadecylamine inhibition mechanisms [13]. The simulations provide molecular-level understanding of how octadecylamine protects carbon steel components in nuclear reactor secondary circuits through physical barrier formation and selective species interaction [13].

Nanoparticle Synthesis for Biomedical Gene Delivery and Transfection

Octadecylamine has emerged as a critical component in the development of advanced nanoparticle systems for gene delivery applications, demonstrating exceptional potential in biomedical transfection technologies. The integration of this long-chain aliphatic amine into nanoparticle formulations has revolutionized non-viral gene delivery approaches through enhanced cellular uptake and improved transfection efficiency.

Recent breakthrough research by Varlı and colleagues represents a significant advancement in octadecylamine-based gene delivery systems [1] [2]. Their investigation demonstrated the successful synthesis of octadecylamine-based solid lipid nanoparticles (OCTNPs) with an average particle size of 178.9 nanometers and a positive zeta potential of 22.8 millivolts [1] [2]. These nanoparticles achieved a remarkable transfection efficiency of 82.0 percent when used for reprogramming human CCD1072-SK fibroblast cells into induced pluripotent stem cells [1] [2]. The high transfection efficiency demonstrates the superior performance of octadecylamine-based systems compared to conventional viral vectors, addressing key limitations associated with safety concerns and immunogenicity [1] [2].

The ternary nanoparticle system developed by He and colleagues provides comprehensive insights into the optimization of octadecylamine content for enhanced gene delivery performance [3] [4]. Their research established that cationic solid lipid nanoparticles prepared using octadecylamine as the cationic lipid material, combined with protamine and deoxyribonucleic acid, exhibited superior transfection capabilities [3] [4]. The study revealed that particle size increased from 188.50 ± 0.26 nanometers to 259.33 ± 3.44 nanometers with varying octadecylamine content, while zeta potential values ranged from +25.50 ± 3.30 millivolts to +33.40 ± 2.80 millivolts [3] [4]. The optimal formulation containing 15 weight percent octadecylamine achieved a transfection efficiency of 26.13 ± 5.22 percent in HEK293 cells, demonstrating the critical role of octadecylamine concentration in determining nanoparticle performance [3] [4].

Advanced dendrimer-based systems incorporating octadecyl chains have shown exceptional promise for targeted gene delivery applications [5]. The octadecyl chain-bearing PEGylated poly(propyleneimine)-based dendrimersomes developed by Franck and colleagues exhibited remarkable cellular uptake enhancement, achieving 16-fold to 28-fold increases compared to naked deoxyribonucleic acid in prostate cancer cell lines [5]. These dendrimersomes demonstrated redox-responsiveness in glutathione-rich cytosolic environments, enabling controlled cargo release at target sites [5]. The incorporation of octadecyl chains facilitated the formation of stable, cationic, nanosized vesicles with low critical aggregation concentration values, highlighting the importance of hydrophobic chain length in determining self-assembly behavior [5].

The development of hybrid calcium phosphate-octadecylamine core nanoparticles represents another innovative approach to gene delivery system design [6] [7]. Yaklaşır and colleagues synthesized O-CaP-2 nanoparticles with a zeta potential of +24.3 millivolts, average size of 184 nanometers, and polydispersity index of 0.2 [6] [7]. These core-shell structures, formed by coating calcium phosphate nanoparticles with octadecylamine, achieved a transfection efficiency of 78 ± 5.18 percent while maintaining excellent biocompatibility [6] [7]. The enhancement in cellular uptake was attributed to the octadecylamine coating, which improved particle stability and facilitated membrane interactions [6] [7].

| Nanoparticle System | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (%) | Cell Type |

|---|---|---|---|---|

| Octadecylamine-based solid lipid nanoparticles [1] [2] | 178.9 | +22.8 | 82.0 | CCD1072-SK fibroblasts |

| Ternary cationic SLNs/protamine/DNA [3] [4] | 188.50-259.33 | +25.5 to +33.4 | 26.13 ± 5.22 | HEK293 cells |

| Octadecyl-bearing PEGylated dendrimersomes [5] | Nanosized vesicles | Cationic | 16-28 fold enhancement | PC-3, DU145 prostate cancer |

| O-CaP-2 (Octadecylamine-Calcium Phosphate) [6] [7] | 184 | +24.3 | 78 ± 5.18 | Not specified |

The mechanistic understanding of octadecylamine-mediated gene delivery reveals several key factors contributing to enhanced transfection efficiency. The long hydrocarbon chain of octadecylamine facilitates membrane fusion and endosomal escape through lipophilic interactions with cellular membranes [3] [4]. The positive charge provided by the amine functional group enables effective deoxyribonucleic acid condensation and cellular uptake through electrostatic interactions with negatively charged cell surfaces [3] [4]. Additionally, the amphiphilic nature of octadecylamine promotes self-assembly into well-defined nanostructures with optimal size and surface properties for biological applications [1] [2].

Self-Assembled Monolayer Dynamics on Mica and Substrate Interactions

The formation and characterization of octadecylamine self-assembled monolayers on mica substrates represents a fundamental area of surface science research, providing critical insights into molecular organization, surface interactions, and dynamic behavior at the nanoscale. These monolayer systems serve as model platforms for understanding interfacial phenomena and developing advanced surface modification strategies.

Comprehensive structural analysis by Benítez and colleagues has revealed the complex molecular architecture of octadecylamine self-assembled monolayers on mica surfaces [8] [9] [10]. Their investigations using attenuated total reflectance infrared spectroscopy, X-ray photoelectron spectroscopy, and atomic force microscopy demonstrated that alkylamine molecules arrange in rigid and well-ordered packing configurations [8] [9] [10]. The methylene modes analysis confirmed that molecules adopt a tilted configuration within the self-assembled layer, with tilt angles ranging from approximately 46 degrees to 58 degrees from the surface normal [8] [9] [10]. This molecular tilting is consistent with topographic atomic force microscopy data and represents an optimal balance between van der Waals interactions among alkyl chains and electrostatic interactions with the mica substrate [8] [9] [10].

The chemical state evolution of octadecylamine monolayers reveals fascinating insights into environmental interactions and surface reactivity [8] [9] [10]. X-ray photoelectron spectroscopy analysis has identified the presence of significant fractions of protonated amino groups (−NH₃⁺) even in freshly prepared monolayers at room temperature [8] [9] [10]. Two primary sources of protonation have been identified: acid-base reactions between amino end groups and water adlayers on hydrophilic mica surfaces, and the formation of alkylammonium alkylcarbamate through rapid reactions with atmospheric carbon dioxide dissolved in surface water layers [8] [9] [10]. The presence of carbamate species has been unequivocally confirmed through attenuated total reflectance infrared spectroscopy, providing direct evidence of atmospheric chemical modification [8] [9] [10].

Electrostatic-induced molecular tilting represents a critical mechanism governing monolayer stability and organization [11]. Extended exposure to air results in increased molecular tilting from approximately 46 degrees to 58 degrees, driven by progressive amino group protonation [11]. This tilting behavior serves as a mechanism to relax electrostatic repulsions between positively charged amino heads while maintaining favorable van der Waals interactions among alkyl chains [11]. The dynamic response of octadecylamine molecules to spontaneous protonation demonstrates the adaptive nature of self-assembled systems and their sensitivity to environmental conditions [11].

Advanced atomic force microscopy studies have revealed the presence and dynamics of packing defects within octadecylamine monolayers [12]. Contact and jumping mode atomic force microscopy investigations demonstrate that monolayer compactness spontaneously increases during ripening processes [12]. Controlled mechanical perturbation through atomic force microscopy probe interactions induces defect aggregation, leading to the formation of detectable pinholes uniformly distributed throughout the monolayer [12]. The pinhole density decreases with ripening time, confirming a spontaneous self-healing mechanism that improves monolayer organization [12]. This pinhole density serves as a quantitative parameter for characterizing packing degree and correlates directly with tribological properties [12].

| Study | Substrate | Molecular Tilt Angle (degrees) | Characterization Method | Key Finding |

|---|---|---|---|---|

| Benítez et al. (2011) [8] [9] [10] | Mica | 46-58 | ATR-FTIR, XPS, AFM | Protonated amino groups present |

| Benítez et al. (2012) [11] | Mica | 46-58 | AFM, ATR-FTIR, XPS | Electrostatic-induced molecular tilting |

| Varlí et al. (2018) [12] | Mica | Variable with defects | AFM contact/jumping mode | Packing defects aggregate into pinholes |

The formation kinetics of octadecylamine self-assembled monolayers follow a two-stage process that provides insights into molecular self-organization mechanisms [13] [14]. The initial stage involves rapid adsorption from solution following Langmuir isotherm behavior, establishing basic molecular coverage on the substrate surface [13] [14]. The second stage proceeds through slower island growth via aggregation of dispersed molecules, leading to the formation of well-defined domains with characteristic heights and morphologies [13] [14]. The dynamics of this aggregation process can be substantially altered through controlled mechanical energy transfer from atomic force microscopy tips, enabling precise manipulation of monolayer structure and organization [13] [14].

Comparative studies with different chain-length amines have revealed the specificity of octadecylamine behavior in self-assembly processes [15]. Investigations of tetradecylamine and octadecylamine mixtures demonstrate that self-assembly rates vary significantly with molecular chain length, with octadecylamine exhibiting faster assembly kinetics [15]. After equilibrium is reached, both pure components form islands covering similar surface fractions, but mixture systems initially show only octadecylamine-height islands with numerous pores [15]. Extended ripening times lead to the formation of segregated pure component islands, indicating thermodynamically driven phase separation [15].

Composite Material Development: Octadecylamine-Modified Fillers in Polymer Matrices

The development of high-performance polymer composites through octadecylamine surface modification of various fillers represents a transformative approach to materials engineering, enabling unprecedented improvements in mechanical properties, interfacial compatibility, and functional characteristics. This surface modification strategy addresses fundamental challenges associated with filler dispersion and polymer-filler interactions in composite systems.

Innovative research by Li and colleagues demonstrates the exceptional potential of octadecylamine-modified natural zeolite as a filler for natural rubber composites [16]. Their comprehensive investigation revealed that octadecylamine modification achieved the most significant improvements among various organic amine surface modifiers tested [16]. Under optimal conditions, the modified zeolite exhibited an activation index exceeding 95 percent and contact angles approaching 100 degrees, indicating successful hydrophobic surface modification [16]. When incorporated at 30 parts per hundred rubber (phr) loading, the octadecylamine-modified zeolite enhanced the mechanical properties of natural rubber composites substantially [16]. The resulting composite materials achieved tensile strength of 22.59 megapascals, tear strength of 28.52 megapascals, elongation at break of 782.1 percent, and Shore hardness of 41, representing improvements of 45.74 percent, 19.28 percent, 7.95 percent, and 7.89 percent respectively compared to unmodified zeolite composites [16].

Advanced carbon nanotube functionalization using octadecylamine has yielded remarkable improvements in polymer composite performance through enhanced dispersion and interfacial interactions [17] [18]. Menezes and colleagues investigated the effects of octadecylamine functionalization on carbon nanotube dispersion in high-density polyethylene matrices [17]. Their controlled dispersion strategy employed acid treatment followed by octadecylamine grafting to achieve homogeneous carbon nanotube distribution [17]. The functionalization process significantly reduced carbon nanotube agglomeration through modification of surface polarity and van der Waals interactions [17]. Superior performance nanocomposites fabricated from uniformly dispersed octadecylamine-functionalized multi-walled carbon nanotubes exhibited enhanced mechanical properties with increased tensile strength and modulus [18].

The development of biodegradable polymer composites using octadecylamine-modified cellulose nanofibers represents a sustainable approach to high-performance materials [19] [20]. Hou and colleagues successfully synthesized octadecylamine-grafted cellulose nanofibers through glutaraldehyde crosslinking under aqueous conditions [19] [20]. The octadecylamine modification effectively altered fiber-to-fiber interactions and improved compatibility with poly(butylene adipate-co-terephthalate) matrices [19] [20]. Composites containing 1 weight percent octadecylamine-modified cellulose nanofibers achieved 17.2 percent higher tensile strength compared to pure poly(butylene adipate-co-terephthalate) polymer without compromising thermal stability [19] [20]. The masterbatch premixing method employed prevented cellulose nanofiber aggregation during melt extrusion processes [19] [20].

Organoclay nanocomposite development through octadecylamine modification of montmorillonite demonstrates the versatility of surface modification strategies [21]. Akl and colleagues fabricated octadecylamine-modified montmorillonite/poly(styrene-co-acrylamide) nanogels with unique core/shell and core/shell/shell morphologies [21]. Transmission electron microscopy imaging revealed the formation of double and triple coated structures with average sizes of 152 nanometers and 52 nanometers respectively [21]. These nanocomposites were subsequently used as fillers in crosslinked poly(sodium acrylate-co-acrylamide) matrices to create efficient superabsorbent materials [21]. The octadecylamine modification enhanced interfacial compatibility and prevented clay aggregation within polymer matrices [21].

| Matrix Material | Filler Type | Tensile Strength Improvement (%) | Optimal Loading | Key Enhancement |

|---|---|---|---|---|

| Natural rubber [16] | ODA-modified zeolite | 45.74 | 30 phr | Mechanical properties, hydrophobicity |

| High-density polyethylene [17] | ODA-functionalized CNTs | Variable | Variable | Dispersion, mechanical properties |

| Poly(butylene adipate-co-terephthalate) [19] [20] | ODA-modified cellulose nanofiber | 17.2 | 1 wt% | Tensile strength, thermal stability |

| Poly(sodium acrylate-co-acrylamide) [21] | ODA-modified montmorillonite | Variable | Variable ratios | Superabsorbent properties |

Silica fume modification using octadecylamine has provided fundamental insights into filler-matrix compatibility optimization [22]. Lafaurie and colleagues employed Hansen solubility parameters to predict and optimize the dispersion of silica fume particles in polypropylene matrices [22]. Their research demonstrated that octadecylamine treatment at 1-2 weight percent achieved optimal compatibility between hydrophobic polypropylene and polar silica surfaces [22]. The treatment reduced Hansen polar and hydrogen bonding parameters while maintaining appropriate dispersion forces [22]. Mechanical testing revealed increased yield stress at low surfactant concentrations, suggesting enhanced filler-matrix interactions and improved dispersion [22]. Impact resistance values increased by a factor of two when octadecylamine content increased from 0 to 2 percent [22].

The mechanistic understanding of octadecylamine-mediated composite enhancement involves several key factors. The long aliphatic chain provides hydrophobic character that improves compatibility with polymer matrices, while the amine functional group enables covalent bonding with filler surfaces through various reaction mechanisms [16] [19] [20]. The modification reduces filler surface energy, promoting uniform dispersion and preventing aggregation during processing [22] [17]. Additionally, the octadecylamine chains act as molecular bridges between filler and matrix, enhancing stress transfer efficiency and overall composite performance [16] [18].

Surface Functionalization of Carbon Nanomaterials for Enhanced Properties

The surface functionalization of carbon nanomaterials with octadecylamine represents a critical advancement in nanotechnology, enabling precise control over material properties and expanding application possibilities across diverse technological domains. This functionalization strategy addresses fundamental challenges related to dispersion, interfacial interactions, and property optimization in carbon-based nanomaterials.

Comprehensive research by Pedrosa and colleagues has demonstrated the universal applicability of octadecylamine functionalization across different carbon nanostructure geometries [23] [24]. Their systematic investigation encompassed multi-walled carbon nanotubes, graphene, and fullerene C₆₀, each subjected to controlled oxidation followed by octadecylamine grafting [23] [24]. The functionalization process successfully modified all carbon nanostructures without altering their fundamental geometries, as confirmed through morphological, chemical, structural, and thermal characterization [23] [24]. The modified nanostructures exhibited different octadecylamine contents: graphene (86 percent), carbon nanotubes (83 percent), and fullerene (63 percent), reflecting distinct reactivities and available surface areas resulting from varying amounts of reactive terminals generated during oxidation [23] [24].

Single-walled carbon nanotube functionalization through octadecylamine interactions has yielded remarkable insights into electronic conductivity modulation [25] [26]. Yang and colleagues developed a sophisticated approach utilizing interactions between nanotube-bound carboxylic moieties and octadecylamine ligands through acid-base reactions [25] [26]. The resulting octadecylamine-functionalized single-walled carbon nanotubes exhibited distinctive electronic conductivity properties characterized by Coulomb blockade behavior [25] [26]. Electrochemical investigations revealed that conducting current pathways remained one-dimensional within two-dimensional nanotube arrays, preserving intrinsic electronic transport characteristics while enhancing dispersibility [25] [26]. The functionalization enabled formation of stable nanotube monolayers at air-water interfaces with controllable electronic properties [25] [26].

Advanced plasma-enhanced functionalization techniques have revolutionized graphene nanosheets modification efficiency [27]. Nazemi and colleagues reported a breakthrough method for enhancing non-oxygen functionalization of graphene nanosheets through cold plasma treatment followed by octadecylamine substitution reactions [27]. The plasma treatment increased oxygen functional groups serving as active reaction sites, subsequently enabling enhanced octadecylamine grafting [27]. This approach achieved a remarkable 61 percent increase in functional group content compared to conventional functionalization methods [27]. When incorporated into polydimethylsiloxane membranes for pervaporation applications, the plasma-treated functionalized graphene nanosheets demonstrated enhanced enrichment factor and pervaporation separation index improvements of 123 percent and 68 percent respectively [27].

Superhydrophobic surface development through octadecylamine-functionalized graphite oxide represents a significant achievement in surface engineering [28] [29]. Ruoff and colleagues demonstrated a facile strategy for producing superhydrophobic surfaces through chemical grafting of octadecylamine onto graphite oxide sheets via nucleophilic substitution reactions [28] [29]. The long hydrocarbon chains in octadecylamine effectively reduced surface energy, resulting in fabricated films exhibiting exceptionally high contact angles of 163.2 degrees and low hysteresis of 3.1 degrees [28] [29]. This approach offers promising potential for low-cost, large-scale superhydrophobic coating production with applications in surface modification of graphite oxide papers and composite materials [28] [29].

Systematic chain length studies have revealed fundamental relationships between amine structure and functionalization effectiveness [30]. Banerjee and colleagues investigated surface functionalization of graphene oxide using alkylamines with varying chain lengths, including octadecylamine [30]. The functionalization proceeded through both amidation reactions between amine groups and carboxylic acid sites, and nucleophilic substitution reactions with epoxy groups on graphene oxide surfaces [30]. Thermal treatment of octadecylamine-grafted graphene oxide films resulted in superhydrophobic surface formation with contact angles exceeding 150 degrees [30]. The hydrophobic character correlated directly with amine chain length, demonstrating the critical importance of molecular structure in determining surface properties [30].

| Carbon Material | Functionalization Method | ODA Content (wt%) | Contact Angle (degrees) | Application |

|---|---|---|---|---|

| CNTs, graphene, fullerene [23] [24] | Acid oxidation + ODA grafting | 63-86 | Not specified | Polymer nanocomposites |

| Single-walled CNTs [25] [26] | Carboxylic-ODA interaction | 30-40 | Not specified | Electronic conductivity |

| Graphene nanosheets [27] | Plasma treatment + ODA | 61% increase | Enhanced hydrophobicity | Membrane separation |

| Graphite oxide [28] [29] | Nucleophilic substitution | Not specified | 163.2 | Superhydrophobic coatings |

| Graphene oxide [30] | Thermal treatment | Variable chain lengths | Superhydrophobic with ODA | Biomaterials, electronics |

Solvent-free functionalization strategies have emerged as environmentally sustainable approaches to carbon nanomaterial modification [31] [32]. Research by various groups has developed direct amination methods for multi-walled carbon nanotubes using octadecylamine at elevated temperatures under reduced pressure [31] [32]. These techniques eliminate organic solvents while achieving efficient functionalization through thermal activation [31] [32]. The solvent-free approaches complete functionalization within approximately two hours, with high temperatures facilitating spontaneous removal of excess amine and minimizing physical adsorption [31] [32]. Thermogravimetric analysis confirms that major amine fractions exist as chemically bonded species, decomposing between 250-500 degrees Celsius [31] [32].

Physical Description

DryPowder; Liquid; OtherSolid

Liquid; OtherSolid; PelletsLargeCrystals

Solid

WHITE FLAKES WITH CHARACTERISTIC ODOUR.

XLogP3

Boiling Point

346.8 °C

346.8 °C @ 760 mm Hg

Flash Point

148 °C c.c.

Vapor Density

Density

0.8618 @ 20 °C/4 °C

0.86 g/cm³

LogP

Melting Point

52.9 °C

49-52°C

UNII

Related CAS

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

61788-45-2

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum lubricating oil and grease manufacturing

Rubber product manufacturing

1-Octadecanamine: ACTIVE

Amines, hydrogenated tallow alkyl: ACTIVE

EIGHTEEN CARBON STRAIGHT CHAIN AMINE SOMETIMES USED AS ANTICORROSIVE AGENT IN LIVE STEAM LINES.